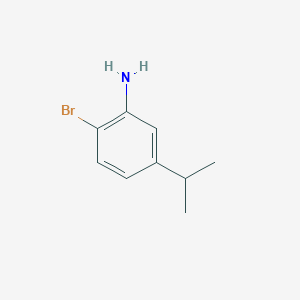

2-Bromo-5-isopropylaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of organic compounds that contain a halogen atom (fluorine, chlorine, bromine, or iodine) and an amino group attached to a benzene (B151609) ring. acs.orgnih.gov These compounds are of great interest in organic chemistry due to their versatile reactivity. acs.orgnih.gov The presence of both an electron-donating amino group and an electron-withdrawing halogen atom on the aromatic ring influences the molecule's electronic properties and reactivity. allen.in The amino group activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. allen.in However, the bulky nature of the bromine atom and the isopropyl group in 2-bromo-5-isopropylaniline can introduce steric hindrance, influencing the regioselectivity of reactions.

The carbon-bromine bond in halogenated anilines is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. acs.orgnih.gov These reactions are fundamental in the construction of complex molecular frameworks. Some halogenated anilines have also been identified as natural products, biosynthesized by marine microorganisms. rsc.org

Significance as a Substituted Aromatic Amine Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a valuable synthon for introducing the 2-bromo-5-isopropylphenylamino moiety into a target molecule. Substituted aromatic amines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgacs.org

The reactivity of the amino group allows for a wide range of chemical transformations, including acylation, alkylation, and diazotization reactions. rsc.org The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov This dual reactivity makes this compound a versatile tool for medicinal chemists and materials scientists to design and synthesize novel compounds with specific properties.

Overview of Key Research Domains for the Compound and its Analogs

The unique structural features of this compound and its analogs make them attractive for investigation in several research areas:

Medicinal Chemistry: Halogenated anilines are common substructures in biologically active molecules. nih.gov Analogs of this compound have been investigated for their potential as inhibitors of enzymes such as Grp94, a heat shock protein involved in cancer. nih.gov The electronic and steric properties of the substituents on the aniline ring can be fine-tuned to optimize binding affinity and selectivity for a particular biological target. nih.gov For instance, research has shown that substitutions at the 2- and 4-positions of the phenyl amide can increase Grp94 binding affinity. nih.gov

Materials Science: Aromatic amines are precursors to a variety of functional materials, including dyes, pigments, and polymers. rsc.org The specific substitution pattern of this compound can influence the photophysical and electronic properties of the resulting materials.

Organic Synthesis: The development of new synthetic methods for the regioselective halogenation of anilines is an active area of research. acs.orgnih.gov The synthesis of specifically substituted anilines like this compound provides valuable substrates for exploring the scope and limitations of new catalytic systems and reaction methodologies. For example, palladium-catalyzed reactions are often used for the synthesis of substituted anilines. rsc.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1058062-69-3 | bldpharm.comclearsynth.comchemicalbook.comparchem.comarctomsci.com |

| Molecular Formula | C9H12BrN | bldpharm.com |

| Molecular Weight | 214.10 g/mol | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSJISPUIIIPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291574 | |

| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058062-69-3 | |

| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058062-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Isopropylaniline Derivatives

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient.

Displacement of the Bromine Atom

The classical SNAr mechanism proceeds via an addition-elimination pathway. chemistrysteps.com This process involves two principal steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored upon the elimination of the leaving group, in this case, the bromide ion.

The rate-determining step is typically the initial attack of the nucleophile and the formation of the stabilized intermediate. youtube.com

Reactivity of the Aryl Halide Moiety

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the case of 2-bromo-5-isopropylaniline, the molecule lacks strong EWGs in the required positions. The amino (-NH₂) group is a strong electron-donating group, and the isopropyl group is a weak electron-donating group. Both groups increase the electron density of the aromatic ring, making it nucleophilic and thus deactivating it towards nucleophilic attack. Consequently, derivatives of this compound are generally unreactive in classical SNAr reactions.

However, nucleophilic substitution on unactivated aryl halides can sometimes be achieved under harsh conditions with very strong nucleophiles (e.g., amide ions), proceeding through an alternative elimination-addition mechanism involving a highly reactive benzyne intermediate. pressbooks.pubyoutube.com

Intramolecular SNAr Reactions in Heterocycle Formation

Despite the inherent low reactivity of the bromoaniline core in standard SNAr, specialized intramolecular variants can be employed for the synthesis of heterocyclic structures. One such strategy involves activating the substrate by introducing a potent EWG that also participates in the subsequent cyclization.

A notable example is the synthesis of 2-substituted indoles and benzofurans from ortho-haloarylacetylenes. rsc.org In this approach, the acetylene group serves a dual role:

It acts as an electron-withdrawing group, activating the aryl halide for the initial SNAr reaction.

It provides the carbon framework for the subsequent intramolecular cyclization.

The reaction cascade begins with the nucleophilic substitution of the bromine atom by a suitable nucleophile (e.g., an amine or alcohol), followed by a 5-endo-dig cyclization onto the acetylene moiety to furnish the final heterocyclic product. This transition-metal-free method is effective for both brominated and chlorinated substrates. rsc.org

Cross-Coupling Reaction Paradigms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent a primary mode of reactivity for aryl halides like this compound. The bromine atom provides a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Palladium-Catalyzed C-C Cross-Coupling (e.g., Negishi Coupling, Heck Coupling)

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium(0) complex to form a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation (for Negishi) or Migratory Insertion (for Heck): A second organic partner is introduced to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Negishi Coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org It is highly versatile due to the excellent functional group tolerance of organozinc reagents and its ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgnih.gov

Heck Coupling (or the Mizoroki-Heck reaction) is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org The reaction is particularly effective with electron-deficient alkenes like acrylates. wikipedia.org

The versatility of palladium-catalyzed cross-coupling allows derivatives of this compound to be coupled with a wide range of partners.

For Negishi coupling , the organozinc reagent can be derived from various organic precursors, allowing for the introduction of alkyl, alkenyl, aryl, benzyl, and allyl groups. wikipedia.org The reaction is effective even with sterically demanding substrates. nih.gov

| Coupling Partner Type | Organozinc Reagent Example | Catalyst System | Product Type |

|---|---|---|---|

| Aryl | Ar-ZnCl | Pd(dppf)Cl₂ | Biaryl |

| Secondary Alkyl | i-Pr-ZnBr | Pd₂(dba)₃ / CPhos | Isopropyl-Aryl |

| Benzylic | Bn-ZnBr | Pd(OAc)₂ / SPhos | Diaryl Methane |

| Alkenyl | (CH₂=CH)-ZnBr | Pd(PPh₃)₄ | Styrenyl |

The Heck reaction provides a pathway to vinylated anilines. The alkene coupling partner can range from simple olefins like styrene to more functionalized systems such as acrylates and allylic compounds. beilstein-journals.orgorganic-chemistry.org Recent studies have demonstrated sophisticated cascade reactions where an initial alkylation of an ortho-bromoaniline is followed by an intramolecular Heck reaction and a C–H annulation, allowing for the rapid construction of complex heterocyclic scaffolds like indolines. acs.org

| Alkene Coupling Partner | Reaction Type | Catalyst System | Product Class |

|---|---|---|---|

| Styrene | Intermolecular | Pd(OAc)₂ / SPO ligand | Stilbene derivative |

| n-Butyl acrylate | Intermolecular | Pd(OAc)₂ / P(t-Bu)₃ | Cinnamate derivative |

| Allylic alkyl bromide | Intramolecular Cascade | Pd(OAc)₂ / DPEphos | Cyclobutane-fused indoline |

Catalyst Systems and Ligand Effects

The reactivity of aryl bromides like this compound in cross-coupling reactions is profoundly influenced by the choice of catalyst and ligands. Palladium and nickel complexes are the most common catalysts for these transformations, with the ligand playing a crucial role in stabilizing the metal center, facilitating oxidative addition, and promoting reductive elimination. rsc.org

Large, bulky, electron-rich phosphine ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions. nih.gov These ligands enhance the catalytic activity, allowing for the coupling of a wide array of amines and aryl halides. nih.gov For instance, bidentate phosphine ligands such as diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (dppf) were instrumental in early developments, preventing the formation of inactive palladium dimers and accelerating reaction rates. nih.gov More advanced, sterically hindered dialkylbiarylphosphine ligands have further expanded the scope and efficiency of these reactions. nih.gov

In nickel-catalyzed Suzuki-Miyaura reactions, a broad range of challenging aryl electrophiles, including those derived from phenols, ethers, and esters, can be efficiently coupled with boron reagents. rsc.org The selection of the appropriate ligand is critical and often depends on the specific reaction type. researchgate.net For example, in the palladium-catalyzed coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, the use of XantPhos as a ligand with a PdCl₂ catalyst provided excellent yields. rsc.org The choice of ligand and catalyst system is a key determinant of the success and scope of the cross-coupling reaction. nih.govnih.gov

Table 1: Examples of Catalyst/Ligand Systems in Cross-Coupling Reactions

| Catalyst Source | Ligand | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Ugi / Palladium-mediated cross-coupling | 2-bromo-isonicotinonitrile | Used in the synthesis of AG-120. nih.gov |

| Pd₂(dba)₃ | XPhos | Sonogashira Coupling | Aryl Halide | Robust route for rapid production of analogs. nih.gov |

| Pd(dppf)Cl₂ | dppf | Suzuki Coupling | 2-bromo-3-picoline | Provided functionalized biaryl precursor in 82% yield. nih.gov |

| PdCl₂ | XantPhos | Alkenylation | 2-bromobenzo[b]furan | Excellent yields (up to 97%) for 2-alkenylbenzo[b]furan synthesis. rsc.org |

| Nickel Complexes | Various Phosphines | Suzuki-Miyaura | Aryl ethers, carbamates, sulfamates | Couples challenging electrophiles not readily accessible with palladium catalysts. rsc.org |

Other Transition Metal-Mediated Coupling Reactions

Beyond the well-known Suzuki and Buchwald-Hartwig reactions, derivatives of this compound can potentially participate in other transition metal-mediated coupling reactions. These methods provide alternative pathways for constructing carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, is a powerful method for forming a bond between an aryl halide and a terminal alkyne. This reaction has been employed as a robust route for the rapid production of diverse molecular analogs in pharmaceutical research. nih.gov Another important transformation is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. youtube.com The mechanism typically involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a Heck-type insertion and subsequent beta-hydride elimination. youtube.com

Ruthenium is another transition metal that can mediate unique transformations. For instance, ruthenium-catalyzed C-C bond formation from o-acylaniline and organoboronates has been shown to proceed via the direct cleavage of the C-N bond on the ruthenium center. acs.org Additionally, the presence of a directing group, such as a pyridyl group on an aniline (B41778) derivative, can facilitate complex formation with various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, leading to a range of cyclization and functionalization reactions. rsc.org

Functionalization of the Aniline Moiety

C-H Functionalization Strategies (e.g., para-selective, sp³ C-H)

Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules, avoiding the need for pre-functionalized substrates. thieme-connect.com For aniline derivatives, controlling the regioselectivity of C-H functionalization is a significant challenge due to the presence of multiple, electronically similar C-H bonds. thieme-connect.com

One major approach to achieving site-selectivity is the use of directing groups, which chelate to a transition metal catalyst and guide it to a specific C-H bond, most commonly the ortho position. thieme-connect.com However, achieving functionalization at more remote positions like meta and para is more challenging and has seen less success. nih.gov Recent developments have shown that specially designed templates or ligands can direct palladium catalysts to the meta position. nih.govnih.gov For example, a nitrile-based directing group attached via a silicon tether has been developed to achieve meta-selective C-H olefination of arenes. nih.gov

Functionalization of sp³ C-H bonds, such as those in the isopropyl group of this compound, is also an area of active research. An intramolecular oxidative C(sp³)–H amination of unprotected anilines has been achieved under mild, metal-free conditions using potassium tert-butoxide and molecular oxygen. This reaction requires an activated C(sp³)–H bond, and the process involves a coordinated sequence of deprotonation and hydrogen atom transfer. acs.org

Photoredox Catalysis in Aniline Functionalization

Photoredox catalysis utilizes visible light to initiate chemical reactions under mild conditions, offering an environmentally benign approach to functionalization. acs.org In the context of aniline derivatives, photoredox catalysis can generate reactive radical intermediates that lead to C-H functionalization. researchgate.netrsc.org

A common mechanism involves the photoexcited catalyst, often an iridium or ruthenium complex, oxidizing the aniline to generate a radical cation. researchgate.netrsc.org This intermediate can then undergo deprotonation to form an α-amino radical, which can be intercepted by a coupling partner. rsc.org Dual catalytic systems, combining a photoredox catalyst with a nickel catalyst, have significantly expanded the scope of these reactions. rsc.orgbeilstein-journals.org In such a system, the photocatalyst generates the α-amino radical, while the nickel catalyst undergoes oxidative addition with an aryl halide. The radical then intercepts the Ni(II) intermediate, leading to the formation of the cross-coupled product. rsc.org This dual catalytic approach has been successfully applied to the C(sp³)–H arylation of N-aryl amines with a variety of aryl halides. rsc.orgbeilstein-journals.org

Table 2: Examples of Photoredox Catalyst Systems for Amine Functionalization

| Photocatalyst | Co-catalyst / System | Reaction Type | Substrate Type | Proposed Intermediate |

|---|---|---|---|---|

| Ir[(ppy)₂(dtbbpy)]Cl | None (with oxidant) | Sulfonylation | Aniline derivatives | Aniline radical cation (A). researchgate.net |

| Ru(bpy)₃Cl₂ | iPr₂NEt and HCO₂H | Reductive Dehalogenation | Activated C-X bonds | Single-electron reducing agent Ru(bpy)₃⁺. acs.org |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Nickel Catalyst | α-amino C–H Arylation | N-aryl amines, Aryl halides | α-amino radical (G) and Ni(II) aryl halide (C). rsc.org |

| Iridium Photocatalyst | Nickel Catalyst | C(sp³)-H Arylation | Dimethylaniline, Aryl halides | α-amino radical. beilstein-journals.org |

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation is a primary method for the direct functionalization of anilines. thieme-connect.com This strategy often relies on a directing group to achieve regioselectivity, with palladium, rhodium, and ruthenium being commonly used metals. thieme-connect.com The directing group forms a cyclometalated intermediate, bringing the metal catalyst into close proximity to a specific C-H bond, typically at the ortho position, and facilitating its cleavage. youtube.comthieme-connect.com

Various directing groups have been employed to enable ortho-functionalization of aniline derivatives. thieme-connect.com While ortho functionalization is well-established, directing reactions to the meta or para positions remains a significant challenge. nih.gov Some strategies to achieve this involve the use of specialized ligands or cleavable tethers that position the catalyst at a remote C-H bond. nih.govnih.gov For instance, cobalt catalysis has recently gained attention for C(sp³)-H bond functionalization, where the reaction proceeds through the formation of an organometallic intermediate. researchgate.net These methods provide a direct and atom-economical way to construct complex molecular scaffolds from simple aniline precursors. rsc.orgthieme-connect.com

C-N Bond Activation and Functionalization

The activation and functionalization of the typically inert C-N bond in anilines represent a significant challenge in organic synthesis. uantwerpen.bersc.org This strategy offers a novel approach for using anilines as coupling partners, differing from traditional methods that functionalize other parts of the molecule. rsc.org

Several mechanisms for transition-metal-mediated C-N bond activation have been proposed, including oxidative addition with low-valent late transition metals, β-N elimination, and C-H bond cleavage-triggered C-N activation. rsc.org The key step is the conversion of the inert C-N bond into a more reactive carbon-metal (C-M) or nitrogen-metal (N-M) species. rsc.org

The first observation of unactivated aromatic C-N bond cleavage on a late-transition-metal center was achieved using a ruthenium complex with o-acylanilines. acs.org More recently, photoredox catalysis has been employed for the C-N bond activation of anilines. uantwerpen.be This can be achieved by converting the aniline into an ammonium (B1175870) salt, which can then undergo transformations via photoredox catalysis, offering an efficient route for their functionalization. uantwerpen.be Although challenging, successful C-N bond activation provides a powerful tool for late-stage functionalization and the synthesis of novel molecular structures. rsc.org

Derivatization of the Primary Amine Group

The primary amine group of this compound is a key site for chemical modification, readily undergoing reactions such as acylation, alkylation, and condensation to form Schiff bases. These derivatizations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its reactivity in further synthetic steps.

Alkylation of the primary amine can introduce one or two alkyl groups, leading to secondary or tertiary amines, respectively. These reactions typically employ alkyl halides as the alkylating agents. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

The condensation reaction of this compound with aldehydes or ketones yields Schiff bases, or imines. These compounds are characterized by a carbon-nitrogen double bond and are valuable intermediates in organic synthesis. For example, the reaction with benzaldehyde would produce N-(2-bromo-5-isopropylphenyl)-1-phenylmethanimine. The formation of Schiff bases is a reversible reaction that is often catalyzed by an acid or a base.

Interactive Table: Examples of Primary Amine Derivatization of this compound.

| Derivative Name | Reagents | Product Structure |

| N-(2-bromo-5-isopropylphenyl)acetamide | Acetic anhydride or Acetyl chloride | A benzene (B151609) ring substituted with a bromine atom at position 2, an isopropyl group at position 5, and an acetamido group at position 1. |

| N-alkyl-2-bromo-5-isopropylaniline | Alkyl halide | A benzene ring substituted with a bromine atom at position 2, an isopropyl group at position 5, and a secondary amine group at position 1. |

| N,N-dialkyl-2-bromo-5-isopropylaniline | Alkyl halide | A benzene ring substituted with a bromine atom at position 2, an isopropyl group at position 5, and a tertiary amine group at position 1. |

| N-(2-bromo-5-isopropylphenyl)-1-phenylmethanimine | Benzaldehyde | A benzene ring substituted with a bromine atom at position 2, an isopropyl group at position 5, and an imine group derived from benzaldehyde at position 1. |

Diazotization and Subsequent Transformations

The conversion of the primary amino group of this compound into a diazonium salt opens up a vast and versatile area of synthetic chemistry. This transformation allows for the replacement of the amino group with a wide range of other functional groups, many of which are difficult to introduce by other means.

Formation of Aryl Diazonium Salts from this compound

Primary aromatic amines, including this compound, react with nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, to form arenediazonium salts. libretexts.org This process, known as diazotization, is a cornerstone of aromatic chemistry. libretexts.org The resulting 2-bromo-5-isopropylbenzenediazonium salt is a highly useful intermediate. libretexts.org

The reaction is generally carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The general reaction for the diazotization of an aromatic amine is as follows:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Sandmeyer Reactions for Halogenation or Other Substitutions

The Sandmeyer reaction is a powerful method for replacing the diazonio group of an arenediazonium salt with a halide (Cl, Br) or a pseudohalide (CN). libretexts.orgwikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction is catalyzed by the corresponding copper(I) salt. libretexts.orgwikipedia.orgorganic-chemistry.orglscollege.ac.in For instance, treating the 2-bromo-5-isopropylbenzenediazonium salt with copper(I) chloride would yield 1-bromo-2-chloro-4-isopropylbenzene. Similarly, reaction with copper(I) bromide would result in 1,2-dibromo-4-isopropylbenzene.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org It is a versatile tool for introducing a variety of substituents onto an aromatic ring, offering synthetic pathways that are not accessible through direct substitution methods. libretexts.orgorganic-chemistry.org

Azo Coupling Reactions in Dye Synthesis

Arenediazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines. This reaction, known as azo coupling, leads to the formation of azo compounds (Ar-N=N-Ar'), which are often brightly colored and are widely used as dyes. nih.gov

For example, the 2-bromo-5-isopropylbenzenediazonium salt could be coupled with phenol to produce an azo dye. The reaction is typically carried out under mildly acidic or neutral conditions. nih.gov The specific color of the resulting dye would depend on the exact structure of the aromatic rings and the substituents present. Azo dyes represent the largest class of industrially synthesized organic dyes due to the versatility of the synthesis and the wide range of achievable colors. nih.gov

Rearrangement Reactions Involving Substituted Anilines

While less common than the reactions involving the amino or diazonium group, substituted anilines and their derivatives can, under certain conditions, undergo rearrangement reactions.

Intramolecular Rearrangements

Specific intramolecular rearrangements involving derivatives of this compound are not extensively documented in the literature. However, certain classes of reactions are known to occur with substituted anilines. For instance, N-aryl amides can undergo rearrangements under specific conditions. While no direct evidence for such rearrangements has been found for derivatives of this compound, the possibility of such transformations under specific synthetic conditions should not be entirely discounted. Further research would be needed to explore the potential for intramolecular rearrangements in this particular system.

Mechanistic Investigations of Rearrangement Pathways

The study of molecular rearrangements in derivatives of this compound is crucial for understanding their reactivity and predicting potential side products in synthetic applications. While specific mechanistic investigations exclusively focused on this compound derivatives are not extensively documented in publicly available literature, plausible rearrangement pathways can be postulated based on established mechanisms observed in analogous substituted anilines. These investigations are broadly categorized into intermolecular and intramolecular rearrangements, with the latter often involving nucleophilic aromatic substitution (SNAr) pathways.

One significant area of investigation involves the potential for halogen migration, a phenomenon observed in related haloaniline systems. Additionally, intramolecular rearrangements, such as the Smiles and Truce-Smiles rearrangements, represent another critical class of potential transformations for suitably substituted derivatives of this compound. The likelihood and mechanism of these rearrangements are profoundly influenced by the electronic and steric effects of the substituents on the aniline ring and the nature of any N-substituents.

Intermolecular Halogen Migration

A notable rearrangement observed in ortho-bromoanilines is the migration of the bromine atom, particularly under certain reaction conditions such as N-alkylation. Studies on the alkylation of 2-bromoaniline have revealed an unexpected rearrangement to the corresponding 4-bromoaniline (B143363). This transformation is thought to proceed via an intermolecular mechanism.

The proposed mechanism for this halogen migration is initiated by the generation of a hydrobromic acid (HBr) byproduct during the N-alkylation process. The HBr can then protonate the N-alkylated 2-bromoaniline derivative, which may be followed by the abstraction of the bromine atom to form bromine (Br₂). This elemental bromine can then act as an electrophile in a subsequent electrophilic aromatic substitution reaction with another molecule of the N-alkylaniline, leading to the thermodynamically more stable 4-bromo isomer.

For a derivative of this compound, a similar intermolecular rearrangement pathway could be envisioned, as depicted in the following hypothetical reaction scheme:

Table 1: Proposed Intermediates in the Intermolecular Bromine Migration of a Hypothetical N-Alkyl-2-bromo-5-isopropylaniline

| Step | Intermediate/Species | Description |

| 1 | N-Alkyl-2-bromo-5-isopropylaniline | Starting material |

| 2 | HBr | Byproduct of N-alkylation |

| 3 | Br₂ | Formed from the reaction of HBr with the starting material |

| 4 | N-Alkyl-5-isopropylaniline | Bromine-free intermediate |

| 5 | N-Alkyl-4-bromo-5-isopropylaniline | Rearranged product from electrophilic bromination |

The presence of the isopropyl group at the 5-position would exert both electronic and steric influences on this pathway. Electronically, the isopropyl group is weakly electron-donating, which would activate the aromatic ring towards electrophilic substitution. Sterically, its presence might influence the regioselectivity of the bromination step, although the para-position to the amino group is generally favored.

Intramolecular Rearrangements: The Smiles and Truce-Smiles Pathways

A second major class of potential rearrangements for derivatives of this compound involves intramolecular nucleophilic aromatic substitution (SNAr), commonly known as the Smiles and Truce-Smiles rearrangements. These reactions involve the intramolecular attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In the context of this compound derivatives, the bromine atom could potentially serve as the leaving group.

The Smiles rearrangement involves a heteroatom nucleophile. For this to occur in a derivative of this compound, the nitrogen atom of the aniline would need to be part of a side chain containing a nucleophilic heteroatom (e.g., O, S, or another N). The general mechanism proceeds through a spirocyclic intermediate known as a Meisenheimer complex.

The Truce-Smiles rearrangement is a variation where the attacking nucleophile is a carbanion. This is a powerful tool for forming carbon-carbon bonds. For a derivative of this compound to undergo a Truce-Smiles rearrangement, a side chain on the nitrogen atom would need to be capable of forming a stable carbanion.

The feasibility of these intramolecular rearrangements is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups on the ring generally facilitates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. In the case of this compound, the isopropyl group is electron-donating, which would disfavor such a rearrangement. However, the presence of other electron-withdrawing substituents on the aromatic ring or on the N-substituent could potentially enable these pathways.

Table 2: Factors Influencing Intramolecular Rearrangements in this compound Derivatives

| Factor | Influence on Smiles/Truce-Smiles Rearrangement | Rationale |

| Isopropyl Group | Disfavoring | Electron-donating nature destabilizes the Meisenheimer intermediate. |

| Bromo Group | Potential Leaving Group | Can be displaced in an SNAr reaction. |

| N-Substituent | Crucial for Reactivity | Must contain a suitable nucleophile (heteroatom for Smiles, carbanion precursor for Truce-Smiles). |

| Other Ring Substituents | Can be engineered to favor rearrangement | Electron-withdrawing groups would activate the ring towards nucleophilic attack. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-Bromo-5-isopropylaniline, providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are characterized by distinct signals corresponding to the aromatic and isopropyl moieties, with chemical shifts influenced by the electronic effects of the bromo and amino substituents.

¹H NMR Spectroscopy: The proton spectrum reveals signals for the three aromatic protons, the amino group protons, and the protons of the isopropyl group. The aromatic region shows a characteristic splitting pattern dictated by the substitution. The proton ortho to the amino group (H-6) is expected to appear as a doublet, shifted upfield due to the strong electron-donating effect of the -NH₂ group. The proton between the bromo and isopropyl groups (H-4) would appear as a doublet of doublets, while the proton ortho to the bromo group (H-3) would be a simple doublet. The isopropyl group exhibits a septet for the methine proton and a doublet for the two equivalent methyl groups. The amino protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropyl substituent. The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon atom bonded to the amino group (C-1) is significantly shielded, while the carbon bonded to the bromine (C-2) is also shielded due to the "heavy atom effect." The carbons ortho and para to the powerful electron-donating amino group (C-2, C-6, and C-4) experience increased electron density and are shifted upfield compared to unsubstituted benzene (B151609). Conversely, the inductive effect of the bromine atom deshields the adjacent carbons.

Predicted NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(CH₃)₂ | 2.80 - 2.95 | sept (Septet) | ~7.0 |

| -CH(CH₃)₂ | 1.18 - 1.25 | d (Doublet) | ~7.0 |

| Ar-H3 | 7.20 - 7.30 | d (Doublet) | ~8.5 |

| Ar-H4 | 6.65 - 6.75 | dd (Doublet of Doublets) | J ≈ 8.5, 2.0 |

| Ar-H6 | 6.80 - 6.90 | d (Doublet) | ~2.0 |

| -NH₂ | 3.70 - 4.00 | br s (Broad Singlet) | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | 144 - 146 |

| C-2 (-Br) | 110 - 112 |

| C-3 | 131 - 133 |

| C-4 | 115 - 117 |

| C-5 (-CH(CH₃)₂) | 147 - 149 |

| C-6 | 118 - 120 |

| -CH(CH₃)₂ | 33 - 35 |

| -CH(CH₃)₂ | 23 - 25 |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom in the amino group. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques allow for its detection. For aniline (B41778) derivatives, the ¹⁵N chemical shift is highly sensitive to the nature and position of ring substituents. nih.govingentaconnect.com

Electron-donating groups on the aromatic ring generally cause the ¹⁵N signal to shift to a higher field (shielding), while electron-withdrawing groups cause a downfield shift (deshielding). This is because electron-donating groups increase the electron density at the nitrogen atom through resonance, enhancing its shielding. In this compound, the electron-donating isopropyl group and the resonance donation from the bromo group are expected to contribute to the shielding of the nitrogen atom. However, the ortho-bromo substituent can also induce steric effects that may alter the planarity of the amino group with the ring, thereby influencing the extent of nitrogen lone-pair delocalization and affecting the chemical shift. acs.orgresearchgate.net The ¹⁵N chemical shift for this compound is predicted to be in the typical range for substituted anilines, likely between -30 and -70 ppm relative to nitromethane.

The observed chemical shifts in the ¹H and ¹³C NMR spectra of this compound are a direct consequence of the electronic effects exerted by the substituents on the benzene ring.

Amino Group (-NH₂): As a strong activating group, the amino group donates electron density into the aromatic ring via the resonance effect (+M effect). This significantly increases the electron density at the ortho (C-2, C-6) and para (C-4) positions, causing a pronounced upfield shift (shielding) for the attached protons and carbons.

Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which deshields the adjacent carbon (C-2). However, it is also electron-donating through resonance (+M effect) by delocalizing one of its lone pairs into the ring. This resonance effect primarily influences the ortho and para positions relative to the bromine.

The final chemical shift of each nucleus is a cumulative result of these competing effects. For instance, the upfield shift of the H-4 proton is primarily due to the strong para-directing effect of the amino group, which outweighs the weaker effects of the other substituents at that position. Similarly, the ¹³C chemical shifts reflect this complex interplay of inductive and resonance contributions, providing a detailed map of the molecule's electron distribution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations of this compound.

The FT-IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.

N-H Vibrations: The primary amine group gives rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the isopropyl group are observed just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring produce a series of sharp bands in the 1450-1620 cm⁻¹ region. spectroscopyonline.com Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range and are indicative of the 1,2,4-trisubstitution pattern.

C-Br Vibration: The C-Br stretching vibration is expected to produce a strong absorption band in the far-infrared or fingerprint region, typically between 515 and 690 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations are expected to be particularly strong in the Raman spectrum. The C=C ring stretching modes around 1600 cm⁻¹ often produce more intense Raman signals than IR absorptions. Furthermore, the C-Br stretching vibration is also typically Raman active and can be used as a confirmatory band. The symmetric N-H stretch of the amino group and the symmetric vibrations of the isopropyl methyl groups are also expected to be visible. nih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3450 | Medium (IR), Weak (Raman) |

| N-H Symmetric Stretch | ~3360 | ~3360 | Medium (IR), Medium (Raman) |

| Aromatic C-H Stretch | 3030 - 3080 | 3030 - 3080 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2870 - 2960 | 2870 - 2960 | Strong (IR), Strong (Raman) |

| N-H Bend (Scissoring) | 1610 - 1630 | 1610 - 1630 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1580 - 1610, 1470 - 1500 | 1580 - 1610, 1470 - 1500 | Medium-Strong (IR), Strong (Raman) |

| C-N Stretch | 1250 - 1340 | 1250 - 1340 | Strong (IR), Medium (Raman) |

| Aromatic C-H Out-of-Plane Bend | ~810, ~870 | - | Strong (IR), Inactive/Weak (Raman) |

| C-Br Stretch | 550 - 650 | 550 - 650 | Strong (IR), Strong (Raman) |

Spectroscopic Evidence for Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the physical and chemical properties of anilines. In this compound, the primary amine (-NH₂) group can act as a hydrogen bond donor, and the nitrogen atom's lone pair can act as an acceptor. Spectroscopic methods, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provide key evidence for these interactions.

In the gas phase or in a very dilute solution with a non-polar solvent like hexane, the N-H stretching vibrations of the amine group are expected to appear as two distinct, sharp bands. These correspond to the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. For aniline derivatives, these typically appear in the range of 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, respectively.

The presence of intermolecular hydrogen bonding, either in a concentrated solution or in the solid state, leads to a broadening and a shift of these N-H stretching bands to lower frequencies (a redshift). This occurs because the hydrogen bond weakens the N-H bond, requiring less energy to vibrate. A study on various aniline derivatives demonstrated that in the solid state, the amino group often shows more than two absorption bands due to the formation of complex inter- or intra-molecular hydrogen bonds. nih.gov

The choice of solvent also influences the position of the N-H bands. In solvents that can act as hydrogen bond acceptors (like benzene or diethyl ether), the N-H frequencies will show a bathochromic (red) shift compared to their positions in inert solvents like hexane. nih.gov Research indicates that intermolecular hydrogen bonds between aniline derivative molecules in solution are generally weak. nih.gov For this compound, the bulky isopropyl group and the ortho-bromo substituent may introduce steric hindrance, potentially influencing the strength and nature of these intermolecular interactions.

Table 1: Expected FT-IR N-H Stretching Frequencies for this compound in Different Environments

| Environment | Expected N-H Stretching Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics |

| Dilute Non-polar Solvent | Asymmetric (νₐₛ) | ~3480 - 3500 | Sharp |

| Symmetric (νₛ) | ~3390 - 3410 | Sharp | |

| Concentrated Solution / Solid State | Asymmetric (νₐₛ) & Symmetric (νₛ) | < 3480 & < 3390 | Broad |

Electronic Absorption Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characteristic of a substituted benzene ring. The primary electronic transitions involve the promotion of electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). escholarship.org

For aniline and its derivatives, two main types of absorption bands are typically observed in the UV region:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic ring. For substituted benzenes, these often appear as two bands: the E-band (ethylenic) around 200 nm and the B-band (benzenoid) which is more sensitive to substitution and appears at longer wavelengths, typically around 250-300 nm.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to an anti-bonding π* orbital of the benzene ring. These are generally of lower intensity compared to π → π* transitions.

The amino group (-NH₂) acts as a strong auxochrome, meaning it shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the intensity of the absorption, primarily due to resonance interaction with the benzene ring. This interaction results in an intramolecular charge transfer (ICT) character for the lowest energy transition band. publish.csiro.au The presence of the bromine atom and the isopropyl group will further modify the positions and intensities of these absorption bands.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (λₘₐₓ) | Characteristics |

| π → π* (E-band) | π → π | ~200-220 nm | High Intensity |

| π → π (B-band) | π → π | ~250-270 nm | Moderate to High Intensity, Structured |

| n → π / ICT | n → π* | ~290-320 nm | Low to Moderate Intensity, Solvent Sensitive |

Anilines, being electron-rich aromatic compounds, can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptor molecules. wikipedia.org These complexes are formed through a weak electrostatic interaction between the electron-rich donor (like this compound) and an electron-deficient acceptor. wikipedia.org Common acceptors include compounds like tetracyanoethylene (B109619) (TCNE) or polynitrated aromatic compounds such as 1,3,5-trinitrobenzene. wikipedia.org

The formation of a CT complex is typically characterized by the appearance of a new, broad, and often intense absorption band in the UV-Visible spectrum, located at a longer wavelength than the absorptions of either the donor or the acceptor alone. youtube.com This new band corresponds to the energy required to transfer an electron from the HOMO of the donor molecule to the LUMO of the acceptor molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high precision, which in turn allows for the unambiguous confirmation of its elemental composition.

The molecular formula of this compound is C₉H₁₂BrN. The presence of bromine is significant, as it has two stable isotopes with nearly equal natural abundance: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). This results in a characteristic isotopic pattern for any bromine-containing ion in the mass spectrum, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

Using the exact masses of the most abundant isotopes (¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ⁷⁹Br = 78.918338, ⁸¹Br = 80.916291), the theoretical monoisotopic masses for the molecular ion [M]⁺ can be calculated. HRMS can measure these masses to within a few parts per million (ppm), providing strong evidence for the molecular formula.

Table 3: Theoretical Exact Masses for the Molecular Ion of this compound

| Molecular Ion | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₉H₁₂⁷⁹BrN]⁺ | (9 x 12.000000) + (12 x 1.007825) + (1 x 78.918338) + (1 x 14.003074) | 213.01531 |

| [C₉H₁₂⁸¹BrN]⁺ | (9 x 12.000000) + (12 x 1.007825) + (1 x 80.916291) + (1 x 14.003074) | 215.01326 |

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound can be predicted based on the known behavior of anilines, aromatic compounds, and alkyl-substituted benzenes.

Key expected fragmentation pathways include:

Molecular Ion Peak ([M]⁺): A pair of peaks at m/z 213 and 215, reflecting the two bromine isotopes, should be clearly visible. The molecular ion peak for anilines is typically prominent.

Alpha-Cleavage of Isopropyl Group: The most favorable fragmentation for alkylbenzenes is benzylic cleavage. Here, the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group is expected, leading to a stable benzylic-type cation. This would produce a pair of fragment ions at m/z 198 and 200. This is often the base peak in the spectrum of isopropyl-substituted aromatics.

Loss of Propylene (B89431): A rearrangement reaction could lead to the elimination of a neutral propylene molecule (C₃H₆, mass 42), resulting in ions at m/z 171 and 173, corresponding to the 4-bromoaniline (B143363) radical cation.

Loss of HCN: A common fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide molecule (HCN, mass 27) from the aniline ring structure after initial fragmentation, which can help confirm the presence of the aniline moiety. For example, the ion at m/z 92 (from bromoaniline fragmentation) could lose HCN to give an ion at m/z 65.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br, mass 79 or 81). This would result in an ion at m/z 134.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 213 / 215 | [C₉H₁₂BrN]⁺ | Molecular Ion |

| 198 / 200 | [C₈H₉BrN]⁺ (Loss of •CH₃) | α-cleavage of isopropyl group |

| 171 / 173 | [C₆H₆BrN]⁺ (Loss of C₃H₆) | Rearrangement and loss of propylene |

| 134 | [C₉H₁₂N]⁺ (Loss of •Br) | Cleavage of C-Br bond |

| 92 | [C₆H₅]⁺ (from bromoaniline fragment) | Loss of Br, followed by loss of NH₂ |

Application of LC-MS in Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation, identification, and quantification of individual components within a mixture.

Reaction Monitoring:

In the synthesis of this compound, for instance, via the bromination of 3-isopropylaniline (B1630885), LC-MS would be an invaluable tool for real-time reaction monitoring. By periodically injecting small aliquots of the reaction mixture into the LC-MS system, chemists can track the consumption of the starting material (3-isopropylaniline) and the formation of the desired product (this compound), as well as any potential isomers (e.g., 4-Bromo-3-isopropylaniline or 2-Bromo-3-isopropylaniline) and byproducts.

The liquid chromatography component would separate these compounds based on their polarity. A typical reversed-phase HPLC method might utilize a C18 column with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization efficiency. The mass spectrometer would then detect the separated compounds, providing mass-to-charge ratio (m/z) information for each.

A hypothetical data table for monitoring such a reaction is presented below:

| Time (min) | 3-isopropylaniline (m/z 136.22) Peak Area | This compound (m/z 214.10/216.10) Peak Area | Isomeric Byproduct (m/z 214.10/216.10) Peak Area |

| 0 | 1,500,000 | 0 | 0 |

| 30 | 750,000 | 600,000 | 50,000 |

| 60 | 200,000 | 1,100,000 | 120,000 |

| 120 | 10,000 | 1,300,000 | 150,000 |

This is a hypothetical data table for illustrative purposes.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum for bromine-containing compounds, separated by 2 m/z units, which is a key signature for their identification.

Purity Assessment:

Following the completion of the synthesis and subsequent purification, LC-MS is employed to assess the final purity of the this compound sample. A high-resolution mass spectrometer can provide a highly accurate mass measurement, confirming the elemental composition of the main peak. The UV chromatogram from the LC detector can be used to quantify the purity by calculating the peak area percentage of the desired product relative to all other detected impurities.

A hypothetical purity analysis data table is shown below:

| Peak No. | Retention Time (min) | Peak Area | Area % | [M+H]⁺ (m/z) | Identification |

| 1 | 3.5 | 5,000 | 0.1 | 136.22 | 3-isopropylaniline (starting material) |

| 2 | 5.2 | 4,950,000 | 99.0 | 214.10, 216.10 | This compound |

| 3 | 5.8 | 45,000 | 0.9 | 214.10, 216.10 | Isomeric impurity |

This is a hypothetical data table for illustrative purposes.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

To perform single-crystal X-ray diffraction analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the crystal is collected and analyzed. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

While no published crystal structure for this compound is available, a successful analysis would yield precise data on bond lengths, bond angles, and torsion angles. A hypothetical table of selected crystallographic data is presented below:

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.54 |

This is a hypothetical data table for illustrative purposes.

The detailed structural information obtained from X-ray crystallography allows for a thorough analysis of both intramolecular and intermolecular interactions.

Intramolecular Interactions:

The analysis would reveal the conformation of the isopropyl group relative to the aniline ring and any steric hindrance effects imposed by the bromine atom and the amino group. The planarity of the aniline ring and the bond lengths and angles would provide insight into the electronic effects of the substituents.

Intermolecular Interactions:

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces. Key interactions that would be investigated include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules, such as the amino group.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

A hypothetical table summarizing potential intermolecular interactions is provided below:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H | N | ~3.0 | ~170 |

| Hydrogen Bond | N-H | Br | ~3.4 | ~160 |

| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | ~3.8 | - |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. elixirpublishers.com This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. elixirpublishers.com DFT calculations can elucidate various properties of 2-bromo-5-isopropylaniline.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of this compound can be calculated to find its minimum energy conformation. nih.govnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. For example, in a study on 2-bromo-6-chloro-4-fluoroaniline, DFT calculations provided detailed bond lengths and angles for the optimized structure. researchgate.net Similar calculations for this compound would provide the foundational data for all other computational analyses.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: This table illustrates the type of data obtained from DFT calculations for a related molecule, 2-bromo-6-chloro-4-fluoroaniline, as specific data for this compound is not available.

| Parameter | Bond | Bond Length (Å) - B3LYP |

| Bond Lengths | C-Br | 1.915 |

| C-N | 1.412 | |

| C-C (aromatic) | 1.385 - 1.401 | |

| Bond Angles | C-C-Br | 121.5° |

| C-C-N | 120.8° | |

| Data derived from a study on a similar compound for illustrative purposes. researchgate.net |

DFT calculations are highly effective in predicting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is often employed in conjunction with DFT to calculate the magnetic shielding tensors of atoms, which are then converted into chemical shifts. rsc.orgmdpi.com These predictions are invaluable for assigning experimental NMR signals and confirming molecular structures. mdpi.com Similarly, the vibrational frequencies of the molecule can be computed, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Theoretical spectra are often scaled to correct for systematic errors in the calculations, leading to excellent agreement with experimental data. researchgate.netresearchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies Note: This table demonstrates the comparison of calculated and experimental IR frequencies for a related compound, 2-bromo-6-chloro-4-fluoroaniline, to show the utility of DFT in spectroscopy.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP) |

| N-H stretch | 3480 | 3485 |

| C-H stretch (aromatic) | 3075 | 3080 |

| C=C stretch (aromatic) | 1580 | 1582 |

| C-Br stretch | 650 | 655 |

| Data derived from a study on a similar compound for illustrative purposes. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.com DFT calculations can accurately determine the energies of these orbitals and visualize their electron density distributions. thaiscience.info

Table 3: Frontier Molecular Orbital Energies (Illustrative Example) Note: The following data for 2-amino-3-bromo-5-nitropyridine (B103754) illustrates the typical output of a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

| Data derived from a study on a similar compound for illustrative purposes. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is a valuable tool for predicting how a molecule will interact with other species. researchgate.net The map is colored to indicate different electrostatic potential values: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent regions of neutral potential. wolfram.com For this compound, an MEP map would highlight the electron-rich amino group and aromatic ring as potential sites for electrophilic interaction, and the electronegative bromine atom as influencing the charge distribution.

Thermochemical Studies

Theoretical methods can also be used to predict the thermodynamic properties of molecules.

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging, computational methods can provide reliable estimates. These calculations typically involve determining the total electronic energy of the molecule and then applying theoretical schemes to derive the enthalpy of formation. Such data is available for isomers like 2-bromo-4-isopropylaniline (B1268057), where the enthalpy of formation in the gas phase (ΔfH°gas) has been reported. chemeo.com Similar calculations for this compound would be crucial for understanding its thermodynamic stability.

Estimation of Enthalpies of Sublimation/Vaporization

The enthalpies of sublimation (ΔHsub) and vaporization (ΔHvap) are crucial thermodynamic parameters that describe the energy required to transition a substance from a solid or liquid state to a gaseous state, respectively. These values are fundamental to understanding the phase behavior and intermolecular forces of a compound.

Direct experimental measurement of these properties for this compound is not widely reported. However, computational methods can provide reliable estimates. Theoretical calculations typically involve a combination of approaches:

Quantum Chemical Calculations: The cohesive energy of the crystal lattice is calculated using solid-state density functional theory (DFT) or other high-level methods. This provides an estimate of the sublimation enthalpy.

Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While less precise, they offer a rapid estimation.

Correlation with Physical Properties: Empirical relationships have been developed that correlate ΔHsub and ΔHvap with properties like boiling point, melting point, and surface tension, which can also be estimated computationally.

For related isomers such as 2-Bromo-4-isopropylaniline, databases like Cheméo list placeholders for properties like the enthalpy of vaporization (ΔvapH°), indicating that while methods exist, specific calculated or experimental values are often sparse. nih.gov

Computational Insights into Intramolecular Hydrogen Bonding Energies

Intramolecular hydrogen bonds (IHBs) can significantly influence a molecule's conformation, stability, and physicochemical properties. rsc.org In this compound, an IHB could potentially form between the hydrogen atom of the amine (-NH₂) group and the bromine atom, although N-H···Br bonds are generally weak.

Computational chemistry offers several robust methods to identify and quantify the energy of IHBs. jchemrev.com Quantifying the strength of an IHB is not as straightforward as for intermolecular bonds because a covalent bond links the donor and acceptor groups. nih.gov Common theoretical approaches include: mdpi.com

The "Open-Closed" Method: This involves calculating the energy difference between the conformation where the IHB exists (the "closed" form) and a hypothetical higher-energy conformer where the bond is broken, typically by rotation around a single bond (the "open" form). mdpi.com

Molecular Tailoring Approach (MTA): This is a more sophisticated method where the molecule is fragmented in a way that breaks the IHB while keeping the remaining geometry intact, allowing for a more direct calculation of the bond energy. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology of the molecule. The presence of a bond critical point (BCP) between the hydrogen donor and the acceptor atom is a key indicator of a hydrogen bond, and the properties at this point can be used to estimate its strength. jchemrev.com

Studies on related molecules show that the strength of IHBs can range from 5 to 30 kJ/mol. jchemrev.com The presence of a bulky isopropyl group and the specific substitution pattern on the aniline (B41778) ring would modulate the geometry and, consequently, the strength of any potential IHB in this compound. rsc.org

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

To elucidate a reaction mechanism involving this compound, computational chemists model the potential energy surface (PES) of the reaction. This involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Algorithms are used to locate the transition state, which represents the highest energy point along the reaction coordinate. A true TS is a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products.

For reactions involving substituted anilines, DFT methods such as B3LYP or M06-2X are commonly employed with appropriate basis sets (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost.

The information gathered from PES modeling allows for the prediction of key kinetic parameters.

Energy Barriers (Activation Energy, Ea): The energy difference between the transition state and the reactants defines the activation energy barrier. A lower barrier implies a faster reaction rate.

Reaction Kinetics: Using Transition State Theory (TST), the calculated energy barrier and vibrational frequencies of the reactants and the transition state can be used to predict the reaction rate constant (k) as a function of temperature.

For example, in a computational study of the reaction between 4-methyl aniline and OH radicals, the energy barriers for various abstraction and addition pathways were calculated, revealing the most favorable reaction channels. Such studies provide a blueprint for how the reactivity of this compound could be modeled.

In Silico Prediction Methodologies

In silico methods are crucial in modern drug discovery and materials science for screening and predicting the interactions of molecules with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding potential biological activity and guiding drug design.

A study on the synthesis and in silico analysis of various bromo aniline derivatives against the Heat Shock Protein 90 (Hsp90) chaperone provides a relevant example of this methodology. neliti.com Hsp90 is a target in cancer therapy, and inhibiting its function can lead to the degradation of key oncogenic proteins. neliti.com In this study, the Glide module with extra precision (XP) mode was used for docking. neliti.com The process involves preparing the protein structure (e.g., PDB ID: 2VCJ), generating a grid around the active site, and then docking the ligands to predict their binding poses and scores. neliti.com

The key metrics in such a study are the docking score and Glide energy, both expressed in kcal/mol, which estimate the binding affinity. neliti.com A lower (more negative) value indicates a stronger predicted interaction. The analysis also identifies specific interactions, such as hydrogen bonds, and measures their distances. neliti.com

In the aforementioned study, a series of bromo aniline derivatives were evaluated. The results for the top-performing compound, designated "5a," and related derivatives are summarized below. neliti.com Compound 5a was identified as the best ligand due to its high docking score and low Glide energy, forming multiple hydrogen bonds with the protein's active site. neliti.com

Table 1: Molecular Docking Results of Bromo Aniline Derivatives against Hsp90 (PDB: 2VCJ)

| Compound | Docking Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|

| 5a | -9.01 | -54.72 |

| 5b | -8.55 | -47.52 |

| 5c | -8.45 | -46.08 |

| 5d | -8.32 | -44.27 |

| 5e | -8.28 | -48.01 |

| 5f | -8.13 | -43.68 |

Data sourced from a study on bromo aniline derivatives. The exact structure of each compound (5a-5f) was not specified in the referenced summary. neliti.com

This type of in silico analysis provides crucial structural insights into how a compound like this compound might interact with a biological target, guiding further experimental validation.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Models

In modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures. Computational, or in silico, models provide a rapid and cost-effective means to predict these pharmacokinetic parameters before a compound is synthesized, allowing for the early identification of potential liabilities. For a novel molecule such as this compound, a variety of computational tools and algorithms can be employed to forecast its behavior within a biological system. These predictions are typically based on quantitative structure-property relationship (QSPR) models, which correlate a compound's structural or physicochemical features with its ADME properties.

These models are developed using large datasets of compounds with known experimental ADME data. nih.gov By leveraging machine learning algorithms, such as support vector machines and random forests, alongside molecular descriptors, these tools can generate predictions for new chemical entities. nih.govacs.org

Absorption

Caco-2 Permeability: The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium. raco.cat Computational models predict the apparent permeability coefficient (Papp) of a compound across this monolayer. These predictions are crucial as they correlate with intestinal absorption. daneshyari.com Models for Caco-2 permeability often use molecular descriptors such as topological polar surface area (TPSA), lipophilicity (logP or logD), and hydrogen bond counts. nih.gov Molecules with high predicted Papp values are generally expected to have good passive intestinal absorption. Numerous QSPR models have been developed to predict Caco-2 permeability, utilizing various statistical methodologies and datasets. nih.govresearchgate.net

Human Intestinal Absorption (HIA): Beyond cell-based permeability, computational models can directly predict the percentage of a drug that will be absorbed from the human intestine. nih.gov These in silico models integrate various molecular properties to classify compounds as having high or low intestinal absorption. nih.govcreative-biolabs.com Factors such as a compound's solubility and its permeability characteristics are key inputs for these predictive models. daneshyari.com For a compound like this compound, a high predicted HIA value would suggest good oral bioavailability. These predictive tools are invaluable for rapidly screening large numbers of compounds in the early phases of drug discovery. technologynetworks.com

Distribution

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active. biorxiv.org Computational models predict the percentage of a compound that will be bound to plasma proteins. nih.gov These predictions are often based on the compound's lipophilicity (logP or logD), as highly lipophilic compounds tend to exhibit higher plasma protein binding. nih.gov Nonlinear regression and machine learning models are developed using extensive databases of experimental PPB data to make these predictions. biorxiv.orgnih.gov

Blood-Brain Barrier (BBB) Penetration: For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid side effects. Computational models predict a compound's ability to cross this highly selective barrier, often expressed as the brain-to-plasma concentration ratio (logBB). nih.gov Key molecular descriptors influencing BBB penetration include molecular size, lipophilicity, and polar surface area. nih.gov Various in silico strategies have been developed to model BBB penetration with sufficient predictivity to be useful in pharmaceutical research. nih.govunivie.ac.at

Metabolism

Cytochrome P450 (CYP) Isoform Interaction: The cytochrome P450 enzyme superfamily is responsible for the phase I metabolism of a vast number of drugs. nih.govbohrium.com Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com These predictions are vital for anticipating potential drug-drug interactions. nih.govbenthamdirect.com Both ligand-based and structure-based approaches, including machine learning and molecular docking, are used to build these predictive models. bohrium.comnih.gov

The following table summarizes the computationally predicted ADME properties for this compound based on established in silico modeling principles.

| ADME Property | Predicted Value/Classification | Method of Prediction |

| Absorption | ||

| Caco-2 Permeability | High | Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors. |

| Human Intestinal Absorption (HIA) | High (>90%) | Classification models based on physicochemical properties. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | QSPR models correlating logP/logD with experimental binding data. |